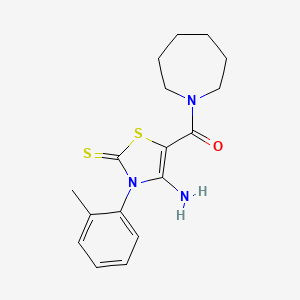

(4-Amino-2-thioxo-3-(o-tolyl)-2,3-dihydrothiazol-5-yl)(azepan-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4-Amino-2-thioxo-3-(o-tolyl)-2,3-dihydrothiazol-5-yl)(azepan-1-yl)methanone is a complex organic compound featuring a thiazole ring, an azepane ring, and various functional groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (4-Amino-2-thioxo-3-(o-tolyl)-2,3-dihydrothiazol-5-yl)(azepan-1-yl)methanone typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Thiazole Ring: Starting with o-toluidine, the thiazole ring is formed through a cyclization reaction with carbon disulfide and an appropriate halogenating agent.

Introduction of the Azepane Ring: The azepane ring is introduced via nucleophilic substitution reactions, often involving azepane and a suitable leaving group.

Final Assembly: The final compound is assembled through condensation reactions, where the thiazole and azepane intermediates are coupled under controlled conditions.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques like crystallization and chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles for amino group substitution.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiazole derivatives.

Chemistry:

Catalysis: The compound can act as a ligand in metal-catalyzed reactions.

Material Science: Used in the synthesis of polymers with specific properties.

Biology:

Enzyme Inhibition: Potential inhibitor of enzymes due to its complex structure.

Biological Probes: Used in studying biological pathways.

Medicine:

Drug Development: Investigated for its potential as an anti-inflammatory or anticancer agent.

Industry:

Dye Synthesis: Used in the production of dyes and pigments.

Polymer Additives: Enhances the properties of certain polymers.

Mécanisme D'action

The compound exerts its effects through interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The thiazole ring and amino groups are crucial for these interactions, facilitating binding through hydrogen bonds and van der Waals forces.

Comparaison Avec Des Composés Similaires

- (4-Amino-2-thioxo-3-phenyl-2,3-dihydrothiazol-5-yl)(azepan-1-yl)methanone

- (4-Amino-2-thioxo-3-(p-tolyl)-2,3-dihydrothiazol-5-yl)(azepan-1-yl)methanone

Comparison:

- Structural Differences: Variations in the substituents on the thiazole ring (e.g., phenyl vs. o-tolyl) can significantly alter the compound’s reactivity and binding properties.

- Unique Features: The o-tolyl group in (4-Amino-2-thioxo-3-(o-tolyl)-2,3-dihydrothiazol-5-yl)(azepan-1-yl)methanone provides unique steric and electronic effects, potentially enhancing its biological activity compared to its analogs.

This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific fields.

Activité Biologique

(4-Amino-2-thioxo-3-(o-tolyl)-2,3-dihydrothiazol-5-yl)(azepan-1-yl)methanone is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes existing research findings on the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and other relevant biological effects.

Chemical Structure and Properties

The compound has the molecular formula C17H21N3OS and a molecular weight of 347.5 g/mol. It features a thiazole ring fused with an azepane moiety, which contributes to its unique biological activity profile. The presence of an amino group and a thioxo group enhances its reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated significant anticancer properties of thiazole derivatives, including the compound .

In Vitro Studies

- Cell Line Testing : The compound exhibited broad-spectrum antitumor activity against various cancer cell lines, including:

- Mechanism of Action : The compound was found to inhibit tubulin polymerization, which is crucial for cell division. The IC50 values for tubulin polymerization inhibition were reported as follows:

Case Studies

A study conducted on a series of thiazole derivatives revealed that modifications in substituents significantly affect their anticancer efficacy:

- Electron-Withdrawing Groups : Enhanced activity against cancer cell lines.

- Electron-Donating Groups : Reduced anticancer activity .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown potential antimicrobial effects. A related study on aminomethyl derivatives indicated that certain thiazole compounds exhibited significant antimicrobial and antioxidant activities . Although specific data on this compound's antimicrobial properties were not detailed, its structural similarities suggest potential in this area.

Computational Studies

Computational docking studies have provided insights into the binding interactions of the compound with biological targets:

- Binding Affinity : Molecular docking simulations indicated favorable interactions with the colchicine binding site on tubulin, supporting its role as an inhibitor of tubulin polymerization .

Summary of Biological Activities

Applications De Recherche Scientifique

Research on compounds with similar structural features indicates that (4-Amino-2-thioxo-3-(o-tolyl)-2,3-dihydrothiazol-5-yl)(azepan-1-yl)methanone may exhibit:

1. Antimicrobial Properties :

- Compounds containing thiazole rings are often associated with antimicrobial activity. The thiazole structure's ability to interact with biological targets may enhance this compound's effectiveness against various pathogens.

2. Anti-inflammatory Effects :

- The amino group may play a role in modulating inflammatory pathways, similar to other compounds that have shown promise in reducing inflammation.

3. Potential as Antitumor Agents :

- Given the structural similarities to known antitumor agents, this compound could be investigated for its effects on cancer cell lines through mechanisms involving microtubule stabilization or disruption.

Synthetic Approaches

The synthesis of This compound can be achieved through various methods, including:

-

Condensation Reactions :

- Utilizing appropriate precursors to form the thiazole ring followed by the introduction of the azepane moiety.

-

Functional Group Modifications :

- Post-synthetic modifications to enhance biological activity or solubility.

Propriétés

IUPAC Name |

[4-amino-3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazol-5-yl]-(azepan-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3OS2/c1-12-8-4-5-9-13(12)20-15(18)14(23-17(20)22)16(21)19-10-6-2-3-7-11-19/h4-5,8-9H,2-3,6-7,10-11,18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYWDHFZDOZUYFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=C(SC2=S)C(=O)N3CCCCCC3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.